molecular formula C22H28N4O2S B4670567 N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide

N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide

Cat. No. B4670567
M. Wt: 412.6 g/mol
InChI Key: QTHVBUNPYOSGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide, also known as MPPTB, is a chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide acts as a selective antagonist at the dopamine D3 receptor, blocking the binding of dopamine to this receptor and preventing downstream signaling. This results in a decrease in the activity of the D3 receptor and its associated signaling pathways.
Biochemical and Physiological Effects:
N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of locomotor activity, and the modulation of drug-seeking behavior. It has also been shown to have potential therapeutic effects in the treatment of drug addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor in various physiological and pathological processes. However, one limitation is that N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide has a relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide, including the development of more potent and selective D3 receptor antagonists, the investigation of the potential therapeutic effects of N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide in the treatment of drug addiction and other neurological disorders, and the exploration of the role of the D3 receptor in various physiological and pathological processes. Additionally, further studies are needed to elucidate the exact mechanisms by which N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide exerts its effects on the D3 receptor and downstream signaling pathways.
In conclusion, N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to selectively bind to the dopamine D3 receptor with high affinity and has been used to study the effects of D3 receptor activation on behavior, cognition, and drug addiction. While there are some limitations to its use in lab experiments, there are also several future directions for research on N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide that hold promise for advancing our understanding of the role of the D3 receptor in various physiological and pathological processes.

Scientific Research Applications

N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide has been studied for its potential use as a tool compound to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. It has been shown to selectively bind to the dopamine D3 receptor with high affinity and has been used to study the effects of D3 receptor activation on behavior, cognition, and drug addiction.

properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-3-15-28-20-6-4-5-17(16-20)21(27)24-22(29)23-18-7-9-19(10-8-18)26-13-11-25(2)12-14-26/h4-10,16H,3,11-15H2,1-2H3,(H2,23,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHVBUNPYOSGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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